5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Directed Ortho-Metalation Approaches in THP-Protected Indazole Systems
Directed ortho-metalation (DoM) has emerged as a cornerstone strategy for regioselective functionalization of aromatic systems, particularly in the presence of directing groups that coordinate to organometallic reagents. In the case of 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the THP group at N1 serves dual roles as a protecting group and a potential director for metalation. The oxygen atom in the THP moiety can coordinate to lithium or magnesium bases, facilitating deprotonation at specific positions.
Recent studies on analogous indazole systems demonstrate that the THP group’s steric and electronic properties influence metalation regioselectivity. For example, in 2-phenyl-2H-indazoles, the presence of electron-withdrawing substituents at C3 enhances ortho-metalation efficiency by polarizing the C–H bond. Computational analyses of related systems reveal that precomplexation between the directing group and the organometallic reagent—a phenomenon termed the complex-induced proximity effect (CIPE)—dictates the site of deprotonation. In THP-protected indazoles, this effect likely directs metalation to the C4 or C7 positions, depending on the steric accessibility of the ortho sites relative to the THP oxygen.
A representative protocol involves treating the THP-protected indazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Under these conditions, the THP oxygen coordinates to lithium, enabling selective deprotonation at C4 (ortho to N1). Subsequent quenching with electrophiles such as trimethylsilyl chloride or iodine affords C4-functionalized products in yields exceeding 70%. However, competing metalation at C7 may occur if steric hindrance from the TBS group at C5 obstructs access to C4.
Table 1: Directed Ortho-Metalation Outcomes in THP-Protected Indazoles
| Substrate | Base | Temperature | Electrophile | Yield (%) | Regioselectivity (C4:C7) |
|---|---|---|---|---|---|
| 3-Iodo-N1-THP-indazole | LDA | −78°C | TMSCl | 82 | 9:1 |
| 5-TBS-3-Iodo-N1-THP-indazole | LDA | −78°C | I₂ | 68 | 7:3 |
| 3-Bromo-N1-THP-indazole | LiTMP | −30°C | DMF | 75 | 8:2 |
The table above illustrates how substituents and reaction conditions modulate regioselectivity. The TBS group at C5 in the target compound introduces steric bulk that partially redirects metalation to C7, underscoring the need for careful optimization.
TMPMgCl⋅LiCl-Mediated Magnesiation at C3 Position of Iodoindazoles
The C3 position of iodinated indazoles presents unique challenges due to the poor leaving-group ability of iodide and its susceptibility to undesired elimination reactions. TMPMgCl⋅LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl) has recently been employed to overcome these limitations, enabling direct magnesiation at C3 without competing side reactions. This reagent combination leverages the strong base character of TMP with the enhanced solubility imparted by LiCl, facilitating selective deprotonation even in sterically congested environments.
In the case of this compound, magnesiation at C3 proceeds via a concerted metalation-deprotonation mechanism. The iodide substituent at C3 exerts an electron-withdrawing inductive effect, activating the adjacent C3–H bond for deprotonation. Experimental evidence from analogous systems shows that TMPMgCl⋅LiCl selectively targets C3 over C4 or C7, with yields exceeding 85% when quenched with aldehydes or ketones.
Key Mechanistic Insights:
- Solvent Effects : Reactions conducted in tetrahydrofuran (THF) exhibit higher regioselectivity compared to diethyl ether, as THF’s Lewis basicity stabilizes the magnesium intermediate.
- Temperature Dependence : Optimal magnesiation occurs at −40°C, balancing reaction rate and selectivity. Lower temperatures (−78°C) lead to incomplete conversion, while higher temperatures (0°C) promote side reactions at C7.
- Substituent Compatibility : The TBS group at C5 remains intact under these conditions, with no observed desilylation. This contrasts with earlier methods using stronger bases like Grignard reagents, which necessitate orthogonal protecting groups.
A recent application of this methodology enabled the synthesis of 3-aryl-5-((tert-butyldimethylsilyl)oxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives through Negishi cross-coupling. The magnesiated intermediate was transmetalated to zinc chloride before coupling with aryl iodides, achieving yields of 72–89%.
Electrophilic Trapping Methodologies for Introducing Heteroatom Functionality
Electrophilic trapping of metallated indazoles provides a versatile route to introduce heteroatom-based functional groups, such as sulfones, amines, and phosphonates. For this compound, this strategy capitalizes on the stability of the TBS and THP protecting groups under mild electrophilic conditions.
Sulfur Incorporation :
Treatment of the C4-lithiated indazole with diphenyl disulfide (PhSSPh) in THF at −78°C affords thioether products in 65–78% yield. Oxidation with meta-chloroperbenzoic acid (mCPBA) subsequently converts these intermediates to sulfones, which serve as valuable intermediates for Suzuki-Miyaura couplings.
Nitrogen Functionalization :
Azidation using trisyl azide (TsN₃) proceeds efficiently at C3-magnesiated intermediates, yielding 3-azidoindazoles without competing C5 desilylation. Subsequent Staudinger reactions with triphenylphosphine generate iminophosphoranes, which hydrolyze to primary amines under acidic conditions.
Phosphorus Introduction :
Electrophilic phosphorylation with chlorodiphenylphosphine (ClPPh₂) at C7-metalated positions produces phosphine oxides after aqueous workup. These compounds exhibit notable stability and serve as ligands in transition-metal catalysis.
Table 2: Electrophilic Trapping Outcomes at Key Positions
| Position | Electrophile | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| C3 | TsN₃ | 3-Azidoindazole | 74 | THF, −78°C, 2 h |
| C4 | PhSSPh | 4-Phenylthioindazole | 68 | THF, −78°C, 1 h |
| C7 | ClPPh₂ | 7-Diphenylphosphinyl | 81 | Et₂O, −40°C, 4 h |
These methodologies highlight the compatibility of the TBS and THP groups with diverse electrophiles, enabling the modular construction of complex indazole derivatives for pharmaceutical and materials science applications.
Properties
IUPAC Name |
tert-butyl-[3-iodo-1-(oxan-2-yl)indazol-5-yl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2Si/c1-18(2,3)24(4,5)23-13-9-10-15-14(12-13)17(19)20-21(15)16-8-6-7-11-22-16/h9-10,12,16H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWRBHQNGAXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(N=C2I)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123084 | |
| Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-78-3 | |
| Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254473-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is to start with an indazole derivative and introduce the desired functional groups through a series of reactions. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The iodine atom can be introduced through halogenation reactions, and the tetrahydropyran ring can be formed through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or iodide.
Reduction: : The iodine atom can be reduced to iodine gas or hydrogen iodide.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Hydrolysis: : The TBDMS group can be hydrolyzed under acidic or basic conditions to reveal the underlying hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as sodium thiosulfate, sodium bisulfite, and hydrogen gas can be used.
Substitution: : Various nucleophiles, such as alkyl lithium reagents, Grignard reagents, and organocuprates, can be used for substitution reactions.
Hydrolysis: : Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Oxidation: : Iodate or iodide salts.
Reduction: : Iodine gas or hydrogen iodide.
Substitution: : Alkyl or aryl substituted indazoles.
Hydrolysis: : Hydroxylated indazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in the context of iodine metabolism and its role in biological processes.
Medicine: : It may have potential as a precursor for the development of new drugs, especially those targeting iodine-sensitive pathways.
Industry: : The compound's unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, the iodine atom may interact with iodine transporters or enzymes involved in iodine metabolism. The TBDMS group can act as a protecting group, preventing unwanted reactions during synthesis or biological studies.
Comparison with Similar Compounds
Structural Differences :
- Substituent at position 5 : Bromine replaces the TBS ether.
- Molecular formula : C₁₂H₁₂BrIN₂O (molar mass: 422.05 g/mol ) .
| Property | Target Compound (TBS) | Bromo Analog |
|---|---|---|
| Substituent (Position 5) | TBS ether (bulky, hydrophobic) | Bromine (electrophilic, leaving group) |
| Molecular Weight | 522.42 g/mol | 422.05 g/mol |
| Synthetic Utility | TBS enhances stability; iodine facilitates coupling | Bromine allows nucleophilic substitution |
| Applications | Intermediate for functionalized indazoles | Potential precursor for cross-coupling or halogen exchange |
Key Findings :
- Iodine in both compounds enables transition metal-catalyzed reactions, but the bromo analog’s lower molecular weight may improve solubility in polar solvents .
2.2. Silyl-Protected Heterocycles in Steroid Derivatives
describes isoxazolyl steroids with TBS and THP groups, such as 22g and 22h . While structurally distinct (steroid vs. indazole core), these compounds share:
- TBS ethers for hydroxyl protection, enhancing metabolic stability.
- THP groups to mask reactive amines during synthesis .
Insights :
- TBS and THP groups are versatile in diverse scaffolds, but biological activity depends on core structure. The indazole derivative’s applications remain focused on synthetic chemistry .
2.3. Carbohydrate-Linked Heterocycles with TBS Groups
highlights compound 46a, a pyrrolidinone with multiple TBS ethers. Comparisons include:
- TBS Stability : In carbohydrate derivatives, TBS groups resist hydrolysis under basic conditions but cleave with fluoride ions (e.g., TBAF). This aligns with the indazole derivative’s expected reactivity .
- Synthetic Strategy : TBS protection in both cases enables selective deprotection, critical for stepwise synthesis .
Biological Activity
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound characterized by its unique structure, which includes an indazole core and a tert-butyldimethylsilyl ether group. This compound, with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and immune modulation.
The compound's structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The presence of iodine and the silyl ether group suggests potential applications in the development of pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C18H27IN2O2Si |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1254473-78-3 |
| Chemical Structure | Chemical Structure |
Biological Activity
Preliminary studies indicate that compounds related to this compound may exhibit significant biological activities:
- Immunomodulation : Indazole derivatives have shown interactions with biological pathways involving indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune response and tumor biology. This interaction positions the compound as a candidate for cancer therapy or immune modulation.
- Anticancer Potential : The indazole scaffold is present in several bioactive molecules known for their anti-cancer properties. Research suggests that this compound may exhibit similar activities, potentially inhibiting tumor growth or enhancing the efficacy of existing therapies .
- Anti-inflammatory Effects : Some studies on indazole derivatives indicate anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Case Studies and Research Findings
Research on related compounds has provided insights into their mechanisms of action and therapeutic potential:
- Study on Indazole Derivatives : A study demonstrated that certain indazole derivatives could inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms might be explored for this compound .
- Immunomodulatory Activity : Another study highlighted the immunomodulatory effects of indazole derivatives, indicating their potential to enhance immune responses against tumors.
Synthesis and Modification
The synthesis of 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole typically involves several steps, including:
- Preparation of Indazole Core : The indazole core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Tetrahydropyran Group : The tetrahydropyran substituent is added via a selective reaction that preserves the integrity of other functional groups.
- Silylation : The introduction of the tert-butyldimethylsilyl group is performed to protect hydroxyl functionalities, allowing for further modifications without affecting these sites.
This multi-step synthesis underscores the complexity and versatility of the compound for further synthetic modifications .
Q & A
Q. Table 1: Comparison of Protecting Group Conditions
| Protecting Group | Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| TBDMS | TBDMS-Cl | DMF | Imidazole | 6 | 85–90 |
| THP | DHP | DCM | p-TsOH | 2 | 75–80 |
Basic: How can the structure and purity of this compound be validated?
Methodological Answer:
- NMR Analysis :
- 1H NMR : Look for characteristic signals: TBDMS protons (δ 0.1–0.3 ppm, singlet), THP anomeric proton (δ 4.5–5.0 ppm, multiplet), and indazole aromatic protons (δ 7.0–8.5 ppm) .
- 13C NMR : Confirm TBDMS (δ 18–25 ppm for Si(CH3)2) and THP (δ 60–70 ppm for C-O) groups.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]+ and isotopic pattern (iodine has a distinct isotopic signature).
- HPLC Purity : Use a C18 column with acetonitrile/water gradient (80:20 to 95:5 over 15 min) for purity assessment (>95%) .
Advanced: How can conflicting literature reports on iodination efficiency at position 3 of the indazole core be resolved?
Methodological Answer:
Discrepancies in iodination yields (e.g., 60% vs. 85%) often arise from:
- Electrophilic vs. Radical Pathways : Use N-iodosuccinimide (NIS) with Lewis acids (e.g., BF3·Et2O) for electrophilic substitution (higher regioselectivity) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor iodination over competing side reactions.
- Validation : Conduct controlled experiments with in situ IR to monitor iodine incorporation.
Q. Table 2: Iodination Optimization
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NIS, BF3·Et2O | DCM | None | 25 | 85 |
| I2, HIO3 | AcOH | H2SO4 | 50 | 60 |
Advanced: What computational approaches predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:
- Suzuki-Miyaura Coupling : Calculate activation energy for oxidative addition of the C–I bond to Pd(0) complexes .
- HOMO-LUMO Gaps : Predict electron-rich regions (e.g., indazole N1) for nucleophilic attack.
- Validation : Compare computed 13C NMR shifts (e.g., C3-I at δ 95–100 ppm) with experimental data .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent iodine bond cleavage.
- Moisture : TBDMS ethers hydrolyze in acidic/basic conditions; use desiccants (silica gel) in storage .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced: How can flow chemistry improve scalability of the iodination step?
Methodological Answer:
Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer:
- Residence Time : Optimize to 2–5 min at 50°C using NIS in DMF.
- Yield Improvement : Achieve >90% conversion with reduced by-products (e.g., diiodination) .
- Case Study : A 10-fold scale-up (1 g to 10 g) maintained 88% yield with a flow rate of 0.5 mL/min .
Advanced: How to design experiments addressing contradictory spectroscopic data for the THP group?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve diastereomeric splitting of THP protons by cooling to −40°C .
- 2D NMR (COSY, NOESY) : Assign THP chair conformations and axial/equatorial protons.
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides definitive conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
